Cas no 100375-03-9 (1-benzylsulfonyl-4-bromobenzene)
1-benzylsulfonyl-4-bromobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-benzylsulfonyl-4-bromobenzene
- ACMC-20m3fj
- 4-(phenylmethanesulfonyl)bromobenzene
- AGN-PC-00NN67
- SureCN1939695
- benzyl-(4-bromo-phenyl)-sulfone
- benzyl 4-bromophenyl sulfone
- 1-(benzylsulfonyl)-4-bromobenzene
- CTK0G8893
- Benzyl-(4-brom-phenyl)-sulfon
- benzyl 4'-bromophenyl sulfone
- Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-
- ACMC-20m3fj; 4-(phenylmethanesulfonyl)bromobenzene; AGN-PC-00NN67; SureCN1939695; benzyl-(4-bromo-phenyl)-sulfone; benzyl 4-bromophenyl sulfone; 1-(benzylsulfonyl)-4-bromobenzene; CTK0G8893; Benzyl-(4-brom-phenyl)-sulfon; benzyl 4'-bromophenyl sulfone; Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-;
- SCHEMBL1939695
- 100375-03-9
- DB-161645
- MFCD00622693
- DTXSID50547197
- NQWTVQBNZKSSSC-UHFFFAOYSA-N
- A1-05187
- 1-Bromo-4-(phenylmethanesulfonyl)benzene
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- Inchi: 1S/C13H11BrO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9H,10H2
- InChI Key: NQWTVQBNZKSSSC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)S(CC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 309.96633
- Monoisotopic Mass: 309.96631g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- PSA: 34.14
1-benzylsulfonyl-4-bromobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB605896-250mg |
1-(Benzylsulfonyl)-4-bromobenzene; . |
100375-03-9 | 250mg |
€241.30 | 2025-04-22 | ||
| abcr | AB605896-1g |
1-(Benzylsulfonyl)-4-bromobenzene; . |
100375-03-9 | 1g |
€431.10 | 2025-04-22 | ||
| abcr | AB605896-5g |
1-(Benzylsulfonyl)-4-bromobenzene; . |
100375-03-9 | 5g |
€1403.40 | 2025-04-22 | ||
| abcr | AB605896-10g |
1-(Benzylsulfonyl)-4-bromobenzene; . |
100375-03-9 | 10g |
€2346.50 | 2025-04-22 |
1-benzylsulfonyl-4-bromobenzene Suppliers
1-benzylsulfonyl-4-bromobenzene Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-benzylsulfonyl-4-bromobenzene
Recent Advances in the Study of 1-Benzylsulfonyl-4-Bromobenzene (CAS: 100375-03-9) in Chemical Biology and Pharmaceutical Research
The compound 1-benzylsulfonyl-4-bromobenzene (CAS: 100375-03-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique structural features, including the benzylsulfonyl and bromobenzene moieties, make it a valuable intermediate for the development of novel bioactive molecules.
Recent studies have highlighted the role of 1-benzylsulfonyl-4-bromobenzene as a key building block in the synthesis of sulfonamide-based inhibitors, which are known for their efficacy in targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of potent inhibitors for carbonic anhydrase isoforms, which are implicated in diseases such as glaucoma and cancer. The study reported that derivatives of 1-benzylsulfonyl-4-bromobenzene exhibited nanomolar inhibitory activity, underscoring its potential as a scaffold for drug development.
In addition to its inhibitory properties, 1-benzylsulfonyl-4-bromobenzene has been explored for its role in modulating protein-protein interactions (PPIs). A 2022 study in Chemical Science revealed that this compound could disrupt specific PPIs involved in inflammatory pathways, offering a new avenue for the treatment of chronic inflammatory diseases. The researchers utilized advanced computational modeling and X-ray crystallography to elucidate the binding mechanisms, providing a structural basis for further optimization.
Another area of interest is the compound's potential in oncology. Preliminary data from a 2023 preclinical study indicated that 1-benzylsulfonyl-4-bromobenzene derivatives could induce apoptosis in certain cancer cell lines by targeting the PI3K/AKT/mTOR pathway. These findings were presented at the American Association for Cancer Research (AACR) annual meeting, sparking discussions about its translational potential. However, further in vivo studies are required to validate these observations and assess the compound's safety profile.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the yield and purity of 1-benzylsulfonyl-4-bromobenzene. A 2023 patent application described an improved synthetic route using palladium-catalyzed cross-coupling reactions, which significantly reduced the formation of byproducts. This methodological innovation is expected to facilitate large-scale production and accelerate its adoption in industrial applications.
In conclusion, 1-benzylsulfonyl-4-bromobenzene (CAS: 100375-03-9) represents a promising compound with multifaceted applications in chemical biology and pharmaceutical research. Its utility as a synthetic intermediate, coupled with its bioactive properties, positions it as a valuable tool for drug discovery. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its therapeutic potential in diverse disease models. The continued investigation of this compound is likely to yield significant contributions to the field.
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